2,8-Bis[bis(4-methylphenyl)amino]indeno[1,2-b]fluorene-6,12-dione
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Overview
Description
Preparation Methods
The synthesis of 2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione involves several steps, including the formation of the indeno[1,2-b]fluorene core and subsequent functionalization. One common synthetic route includes the following steps :
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Formation of the Indeno[1,2-b]fluorene Core
Reagents: n-Butyllithium (n-BuLi), 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.
Conditions: The reaction is carried out in tetrahydrofuran (THF) at temperatures ranging from -78°C to room temperature.
Yield: Approximately 90%.
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Functionalization
Reagents: Palladium(II) acetate (Pd(OAc)2), potassium carbonate (K2CO3), n-tetrabutylammonium bromide (n-Bu4NBr), water.
Conditions: The reaction is performed at 70°C for 2 hours.
Yield: Greater than 98%.
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Final Steps
Reagents: Diphenylamine, Pd(OAc)2, t-Butyl sodium (t-BuONa), toluene.
Conditions: The reaction is carried out under reflux for 6 hours.
Yield: 81%.
Chemical Reactions Analysis
2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione undergoes various chemical reactions, including oxidation, reduction, and substitution :
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Oxidation
Reagents: Potassium permanganate (KMnO4), pyridine, water.
Conditions: Reflux for 24 hours.
Products: Oxidized derivatives of the compound.
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Reduction
Reagents: Hydrazine hydrate (N2H4·H2O), potassium hydroxide (KOH), diethylene glycol.
Conditions: Reflux for 48 hours.
Products: Reduced derivatives of the compound.
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Substitution
Reagents: Bromine (Br2), ferric chloride (FeCl3), chloroform (CHCl3).
Conditions: 0°C for 24 hours.
Products: Substituted derivatives of the compound.
Scientific Research Applications
2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione has several scientific research applications :
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the fabrication of organic electronic devices such as OLEDs and OFETs.
Mechanism of Action
The mechanism of action of 2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione involves its interaction with various molecular targets and pathways . The compound’s semiconducting properties allow it to participate in electron transfer processes, making it useful in electronic devices. Its fluorescent properties enable it to be used in bioimaging applications, where it interacts with biological molecules to produce fluorescence.
Comparison with Similar Compounds
2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione can be compared with other indeno[1,2-b]fluorene derivatives :
2,8-Diaminoindeno[1,2-b]fluorene: Known for its blue light-emitting properties.
Indeno[1,2-b]fluorene-6,12-dione: Used as an acceptor molecule in organic electronic devices.
Indeno[2,1-a]fluorene: Exhibits different ground state antiaromaticity compared to indeno[1,2-b]fluorene derivatives.
The uniqueness of 2,8-Bis(di-p-tolylamino)indeno[1,2-b]fluorene-6,12-dione lies in its combination of semiconducting and fluorescent properties, making it versatile for various applications in both scientific research and industry.
Properties
CAS No. |
915406-01-8 |
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Molecular Formula |
C48H36N2O2 |
Molecular Weight |
672.8 g/mol |
IUPAC Name |
2,8-bis(4-methyl-N-(4-methylphenyl)anilino)indeno[1,2-b]fluorene-6,12-dione |
InChI |
InChI=1S/C48H36N2O2/c1-29-5-13-33(14-6-29)49(34-15-7-30(2)8-16-34)37-21-23-39-41-27-46-42(28-45(41)47(51)43(39)25-37)40-24-22-38(26-44(40)48(46)52)50(35-17-9-31(3)10-18-35)36-19-11-32(4)12-20-36/h5-28H,1-4H3 |
InChI Key |
PLRIWNCMDXYUMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC4=C(C=C3)C5=CC6=C(C=C5C4=O)C7=C(C6=O)C=C(C=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C |
Origin of Product |
United States |
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